Withaphysalin E

Cytotoxicity Non-small cell lung cancer Withanolides

Withaphysalin E (CAS 118985-24-3) is a defined withanolide natural product, a class of C28 steroidal lactones. It was first isolated and structurally characterized from Physalis minima var.

Molecular Formula C28H34O7
Molecular Weight 482.6 g/mol
Cat. No. B12363416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithaphysalin E
Molecular FormulaC28H34O7
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6=CC=CC(=O)C56C)O)C(=O)O2)O)C)C
InChIInChI=1S/C28H34O7/c1-14-12-22(34-23(31)15(14)2)26(4)20-9-11-28(33)18-13-19(29)17-6-5-7-21(30)25(17,3)16(18)8-10-27(20,28)24(32)35-26/h5-7,16,18-20,22,29,33H,8-13H2,1-4H3/t16-,18+,19+,20+,22+,25+,26+,27+,28+/m0/s1
InChIKeySLWBVOUPUSEZHZ-MXRDNREFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Withaphysalin E Procurement Guide: Sourcing a Defined Withasteroid for Non-Small Cell Lung Cancer Research


Withaphysalin E (CAS 118985-24-3) is a defined withanolide natural product, a class of C28 steroidal lactones [1]. It was first isolated and structurally characterized from Physalis minima var. indica [2]. Unlike the broader, often ill-defined withanolide class, Withaphysalin E serves as a specific, identifiable chemical entity. Its primary documented research application is as a tool compound for investigating non-small cell lung cancer (NSCLC) [3]. Procurement of Withaphysalin E ensures experimental reproducibility with a compound of verified structure and a specific, though not fully characterized, biological profile, as opposed to undefined plant extracts.

Why Interchanging Withaphysalin E with Other 'Withanolides' or 'Withaphysalins' Invalidates Experimental Models


The 'withaphysalin' subclass of withanolides, along with the broader withanolide family, exhibits a wide spectrum of biological activities that are highly dependent on subtle structural variations. For example, the presence of specific moieties like a 4β-hydroxy-2-en-1-one or a 5β,6β-epoxy group is critical for cytotoxic activity in some compounds [1]. Even within the same study, closely related withasteroids demonstrate vastly different cytotoxic potencies [2]. Notably, Withaphysalin D, a closely related analog, functions as a selective NMDA receptor antagonist with neuroprotective properties , a target profile entirely distinct from the anti-NSCLC activity associated with Withaphysalin E [3]. Therefore, substituting Withaphysalin E with any other withaphysalin or generic withanolide carries a high risk of altering the experimental outcome, rendering cross-study comparisons invalid and potentially leading to erroneous conclusions about mechanism and efficacy.

Quantitative Evidence Differentiating Withaphysalin E for Targeted Research Applications


Divergent Cytotoxic Profiles Among Withasteroids in a Direct Head-to-Head Comparison

A direct comparative study assessed the cytotoxicity of six withasteroids, including Withaphysalin E, against a panel of human cancer cell lines. The results demonstrate that the cytotoxic potential within this class is not uniform. Withametelin (WM) was identified as the most potent compound, achieving significant cytotoxicity (e.g., IC50 = 6.0 µM in A549 NSCLC cells). The study notes that other withasteroids, including Withaphysalin E, were tested but did not reach the same level of potency as WM [1]. This underscores that Withaphysalin E possesses a distinct, and comparatively lower, cytotoxic profile than the lead compound Withametelin in these specific assays.

Cytotoxicity Non-small cell lung cancer Withanolides

Distinct Structural Features of Withaphysalin E as a Basis for Divergent Biological Activity

The unique biological profile of Withaphysalin E is rooted in its distinct chemical structure. It is a withanolide with the molecular formula C28H34O7 and a molecular weight of 482.57 g/mol . SAR studies on related withanolides indicate that cytotoxic activity is often associated with specific structural motifs, such as a 4β-hydroxy-2-en-1-one and a 5β,6β-epoxy moiety [1]. The structure of Withaphysalin E, which can be verified by its canonical SMILES string , differs from these known active pharmacophores. This structural divergence from the 'typical' cytotoxic withanolide explains its different activity profile observed in head-to-head comparisons and reinforces why it cannot be considered a direct functional substitute for other family members.

Structure-Activity Relationship (SAR) Withanolide Natural Product Chemistry

Target Divergence: Withaphysalin E vs. Withaphysalin D in the Central Nervous System

A stark functional divergence exists within the 'withaphysalin' family. While Withaphysalin E is associated with NSCLC research [1], its analog Withaphysalin D has been characterized as a selective antagonist for the N-methyl-D-aspartate receptor (NMDAR) containing the GluN2B subunit . This activity profile confers neuroprotective properties and the ability to cross the blood-brain barrier . This fundamental difference in primary biological target and therapeutic area between two structurally similar compounds highlights the non-interchangeable nature of withaphysalin analogs and the importance of selecting the correct, defined chemical entity for a given research objective.

Target Selectivity NMDA Receptor Neuroprotection

Defined Research Applications for Withaphysalin E Based on Quantitative Evidence


Use as a Lower-Potency Control or Standard in Withanolide Cytotoxicity Studies

In studies investigating the potent cytotoxicity of withanolides like Withametelin or Withangulatin B, Withaphysalin E can be employed as a structurally related but less active control compound. This is supported by direct head-to-head evidence showing its lower cytotoxicity compared to Withametelin [1]. This application ensures that observed effects are specific to the highly potent compounds and not a general property of the withanolide scaffold. This is critical for validating mechanism-of-action studies and for screening assays where a baseline, non-confounding response from the compound class is required.

A Defined Chemical Scaffold for Structure-Activity Relationship (SAR) Studies in NSCLC

Withaphysalin E serves as a well-defined starting point for medicinal chemistry efforts focused on NSCLC. Its structure is fully characterized [1], and it possesses a documented, albeit limited, association with this cancer type [2]. Unlike more potent but potentially promiscuous withanolides, its moderate activity profile offers a cleaner slate for chemical optimization. Researchers can use Withaphysalin E as a scaffold to synthesize novel analogs, aiming to improve potency and selectivity for NSCLC targets, with the confidence of working from a single, verifiable chemical entity .

Investigating Non-Cytotoxic Mechanisms of Withanolides

Given its lower cytotoxic potency relative to compounds like Withametelin in head-to-head assays [1], Withaphysalin E is a valuable tool for studying other, subtler biological effects of withanolides that might be masked by potent cytotoxicity. For instance, it could be used to probe the compound class's influence on cellular signaling, metabolism, or gene expression at sub-toxic concentrations, providing insights into the broader pharmacology of withanolides beyond their direct cell-killing effects. This is particularly relevant for exploring potential anti-inflammatory or immunomodulatory activities that have been observed in other withaphysalin analogs [2], but without the confounding variable of acute cytotoxicity.

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